Comparative Cytotoxicity: 12-Hydroxyalbrassitriol vs. Albrassitriol in Cancer Cell Lines
In a head-to-head comparison using a panel of five human cancer cell lines, 12-hydroxyalbrassitriol (1) demonstrated cytotoxic activity, whereas its close analog, albrassitriol (4), was inactive [1]. The specific IC50 value for albrassitriol was determined to be >40 μM under the tested conditions (0.0625-8 μM for 48 hours) [2].
| Evidence Dimension | Cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | Active (exact IC50 values not available in public abstract) |
| Comparator Or Baseline | Albrassitriol: IC50 > 40 μM |
| Quantified Difference | Qualitative activity vs. inactivity |
| Conditions | Five human cancer cell lines; Albrassitriol tested at 0.0625-8 μM for 48 h |
Why This Matters
This demonstrates that the specific 12-hydroxylation of the drimane scaffold confers distinct cytotoxic properties not present in the closely related albrassitriol, making 12-hydroxyalbrassitriol a unique tool for cancer biology studies.
- [1] Ding, J.H., Ding, Z.G., Chunyu, W.X., Zhao, J.Y., Wang, H.B., Liu, S.W., & Wang, F. (2017). Three new drimane sesquiterpenoids from cultures of the fungus Penicillium sp. Journal of Asian Natural Products Research, 19(8), 780-785. doi:10.1080/10286020.2016.1261830 View Source
- [2] MedChemExpress (MCE) product page for Albrassitriol, citing data from Ding et al., 2017. View Source
